Cas no 82193-25-7 (6-Methylimidazo[1,2-a]pyridin-3-amine)
![6-Methylimidazo[1,2-a]pyridin-3-amine structure](https://ja.kuujia.com/scimg/cas/82193-25-7x500.png)
6-Methylimidazo[1,2-a]pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- SCHEMBL21083341
- 82193-25-7
- 6-methylimidazo[1,2-a]pyridin-3-amine
- G71708
- AKOS006361799
- 6-Methylimidazo[1,2-a]pyridin-3-amine
-
- インチ: InChI=1S/C8H9N3/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,9H2,1H3
- InChIKey: MTSFFSJPOIFWAP-UHFFFAOYSA-N
- ほほえんだ: CC1=CN2C(=CN=C2C=C1)N
計算された属性
- せいみつぶんしりょう: 147.079647300g/mol
- どういたいしつりょう: 147.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 43.3Ų
6-Methylimidazo[1,2-a]pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0200WI-250mg |
6-Methylimidazo[1,2-a]pyridin-3-amine |
82193-25-7 | 95% | 250mg |
$241.00 | 2024-04-21 | |
Ambeed | A409686-100mg |
6-Methylimidazo[1,2-a]pyridin-3-amine |
82193-25-7 | 95% | 100mg |
$162.0 | 2025-03-04 | |
Ambeed | A409686-1g |
6-Methylimidazo[1,2-a]pyridin-3-amine |
82193-25-7 | 95% | 1g |
$718.0 | 2025-03-04 | |
Alichem | A029185935-1g |
6-Methylimidazo[1,2-a]pyridin-3-amine |
82193-25-7 | 95% | 1g |
$1337.44 | 2023-09-01 | |
1PlusChem | 1P0200WI-1g |
6-Methylimidazo[1,2-a]pyridin-3-amine |
82193-25-7 | 95% | 1g |
$673.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743178-1g |
6-Methylimidazo[1,2-a]pyridin-3-amine |
82193-25-7 | 98% | 1g |
¥10710.00 | 2024-07-28 | |
1PlusChem | 1P0200WI-100mg |
6-Methylimidazo[1,2-a]pyridin-3-amine |
82193-25-7 | 95% | 100mg |
$147.00 | 2024-04-21 | |
Ambeed | A409686-250mg |
6-Methylimidazo[1,2-a]pyridin-3-amine |
82193-25-7 | 95% | 250mg |
$265.0 | 2025-03-04 |
6-Methylimidazo[1,2-a]pyridin-3-amine 関連文献
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Shubham Sharma,Avijit Kumar Paul,Virender Singh New J. Chem. 2020 44 684
6-Methylimidazo[1,2-a]pyridin-3-amineに関する追加情報
Professional Introduction to Compound with CAS No. 82193-25-7 and Product Name: 6-Methylimidazo[1,2-a]pyridin-3-amine
The compound with the CAS number 82193-25-7 and the product name 6-Methylimidazo[1,2-a]pyridin-3-amine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential biological activities, making it a subject of extensive research in academic and industrial settings.
6-Methylimidazo[1,2-a]pyridin-3-amine is a nitrogen-containing heterocycle that combines the structural motifs of imidazole and pyridine. Such fused ring systems are well-documented for their role in modulating various biological pathways, particularly in the context of enzyme inhibition and receptor interaction. The presence of an amine group at the 3-position further enhances its reactivity, allowing for diverse chemical modifications that can fine-tune its pharmacological profile.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 6-Methylimidazo[1,2-a]pyridin-3-amine with target proteins with high accuracy. This has been particularly useful in identifying potential lead compounds for drug development. Studies have shown that derivatives of this compound exhibit promising activity against several therapeutic targets, including kinases and transcription factors involved in cancer progression.
In the realm of medicinal chemistry, the synthesis of 6-Methylimidazo[1,2-a]pyridin-3-amine has been optimized through various methodologies to improve yield and purity. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the core imidazopyridine scaffold efficiently. These synthetic strategies not only enhance scalability but also allow for rapid diversification of the molecular library, facilitating high-throughput screening programs.
The biological evaluation of 6-Methylimidazo[1,2-a]pyridin-3-amine has revealed several intriguing properties. Preclinical studies indicate that this compound demonstrates moderate to high binding affinity for certain protein targets, suggesting its potential as a pharmacophore in drug design. Notably, its ability to interact with specific enzymes has been linked to anti-inflammatory and antimicrobial effects, which are areas of active investigation.
One of the most compelling aspects of 6-Methylimidazo[1,2-a]pyridin-3-amine is its structural versatility. The imidazopyridine core can be functionalized at multiple positions to introduce different substituents that modulate solubility, bioavailability, and metabolic stability. This flexibility has allowed chemists to develop a range of analogs with tailored properties for specific therapeutic applications.
Current research is focusing on understanding the mechanism of action of 6-Methylimidazo[1,2-a]pyridin-3-amine at a molecular level. Advanced spectroscopic techniques combined with computational modeling have provided valuable insights into how this compound interacts with biological targets. These studies are crucial for rational drug design and for predicting potential side effects associated with its use.
The pharmaceutical industry has taken note of the potential of 6-Methylimidazo[1,2-a]pyridin-3-amine as a building block for novel therapeutics. Several companies are currently engaged in developing small-molecule inhibitors based on this scaffold for treating various diseases. The compound’s unique combination of structural features makes it an attractive candidate for further exploration in drug discovery programs.
Looking ahead, the future prospects for 6-Methylimidazo[1,2-a]pyridin-3-amine appear promising. As our understanding of its chemical and biological properties continues to grow, so does the potential for developing new treatments based on this compound. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
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